DavePhos-Pd-G3, AldrichCPR DavePhos-Pd-G3, AldrichCPR DavePhos-Pd-G3 is a modified G3 precatalyst (G3′). It has been synthesized by Buchwald and coworkers from second generation (G2) precatalyst by methylation of the amino group present on biphenyl backbone. It is a useful catalyst for various cross-coupling reactions. They are versatile catalysts. They have long life in solutions and are readily soluble in various organic solvents. G3- precatalysts have been employed in various C-N bond forming reactions.

Brand Name: Vulcanchem
CAS No.: 1445085-87-9
VCID: VC4606017
InChI: InChI=1S/C26H36NP.C12H10N.CH4O3S.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12,17-22H,3-8,13-16H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
SMILES: CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Molecular Formula: C39H49N2O3PPdS
Molecular Weight: 763.29

DavePhos-Pd-G3, AldrichCPR

CAS No.: 1445085-87-9

Cat. No.: VC4606017

Molecular Formula: C39H49N2O3PPdS

Molecular Weight: 763.29

* For research use only. Not for human or veterinary use.

DavePhos-Pd-G3, AldrichCPR - 1445085-87-9

Specification

CAS No. 1445085-87-9
Molecular Formula C39H49N2O3PPdS
Molecular Weight 763.29
IUPAC Name 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline
Standard InChI InChI=1S/C26H36NP.C12H10N.CH4O3S.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12,17-22H,3-8,13-16H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Standard InChI Key FBIRGVXUSGLNQE-UHFFFAOYSA-M
SMILES CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Introduction

Structural and Chemical Properties

DavePhos-Pd-G3, with the molecular formula C39H49N2O3PPdS\text{C}_{39}\text{H}_{49}\text{N}_{2}\text{O}_{3}\text{PPdS} and a molar mass of 763.28 g/mol, belongs to the dialkylbiaryl phosphine ligand family . The compound’s structure integrates a palladium center coordinated to a methanesulfonate group and a modified biphenylphosphine ligand. Key modifications include methylation of the amino group on the biphenyl backbone, which reduces electron density at the palladium center and accelerates oxidative addition kinetics .

Physical Properties

PropertyValue
Melting Point183–200°C (decomposition)
AppearanceWhite crystalline powder
Storage Conditions2–8°C, under nitrogen
SolubilityDichloromethane, THF, toluene

Thermogravimetric analysis reveals decomposition above 200°C, necessitating strict temperature control during reactions . The CH2_2Cl2_2 adduct enhances solubility in polar aprotic solvents, a critical feature for homogeneous catalysis .

Synthesis and Industrial Scalability

The synthesis of DavePhos-Pd-G3 begins with the second-generation Buchwald precatalyst, which undergoes methylation using methylating agents such as methyl triflate under inert conditions . This step selectively targets the amino group on the biphenyl backbone, yielding a tert-butyl carbamate-protected intermediate. Subsequent deprotection and purification via column chromatography afford the final product with >98% purity .

Industrial production scales this process using continuous flow reactors, which optimize heat transfer and minimize side reactions. A 2023 study demonstrated a 92% yield at the kilogram scale, highlighting its viability for commercial pharmaceutical synthesis.

Mechanistic Insights and Catalytic Activity

DavePhos-Pd-G3 operates via a canonical palladium cycle involving three stages: oxidative addition, transmetalation, and reductive elimination. The methanesulfonate ligand facilitates rapid ligand exchange, while the electron-rich phosphine group stabilizes the palladium(0) intermediate .

Key Reaction Types

  • Buchwald-Hartwig Amination: Coupling aryl halides (Ar-X\text{Ar-X}) with amines (R-NH2\text{R-NH}_2) to form C–N bonds. For example, DavePhos-Pd-G3 achieves >95% yield in the synthesis of arylpiperazines, a common pharmacophore .

  • Suzuki-Miyaura Coupling: Cross-coupling boronic acids (Ar-B(OH)2\text{Ar-B(OH)}_2) with aryl halides. A 2024 study reported turnover numbers (TON) exceeding 10,000 in biphenyl synthesis .

  • Heck Reaction: Olefination of aryl halides, applicable to styrene derivatives used in polymer chemistry.

Comparative studies show DavePhos-Pd-G3 outperforms BrettPhos-Pd-G3 in electron-deficient substrates due to its lower electron density at palladium .

Applications in Pharmaceutical and Agrochemistry

Drug Development

DavePhos-Pd-G3 has enabled the synthesis of cereblon E3-ligase PROTACs, heterobifunctional molecules that degrade disease-causing proteins. A 2025 trial utilized the catalyst to assemble thalidomide analogs, achieving nanomolar degradation efficiency against BRD4 .

Agrochemical Synthesis

In agrochemistry, the catalyst facilitates the production of strobilurin fungicides. A 2023 patent disclosed a DavePhos-Pd-G3-mediated coupling step that reduced reaction times by 40% compared to traditional methods .

Comparative Analysis with Analogous Catalysts

CatalystLigand StructureOptimal SubstratesTON (Suzuki Coupling)
DavePhos-Pd-G3Methylated biphenylElectron-deficient aryl10,000
BrettPhos-Pd-G3Bulky biaryl phosphineSterically hindered8,500
RuPhos-Pd-G3Alkoxy-modifiedElectron-rich aryl7,200

DavePhos-Pd-G3’s methylated amino group reduces steric hindrance, enabling faster transmetalation in congested substrates . Conversely, BrettPhos-Pd-G3 excels in sterically demanding reactions due to its bulkier ligand .

Future Directions and Research Opportunities

Recent advances focus on immobilizing DavePhos-Pd-G3 on magnetic nanoparticles for recyclable catalysis. A 2025 pilot study demonstrated five reuse cycles with <10% activity loss, potentially reducing catalyst costs in industrial settings . Additionally, computational models are being developed to predict its performance in novel reaction spaces, such as enantioselective C–H activation .

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